molecular formula C100H159N27O28 B2868957 Sah-sos1A CAS No. 1652561-87-9

Sah-sos1A

Cat. No. B2868957
CAS RN: 1652561-87-9
M. Wt: 2187.533
InChI Key: IVWNCFWBZZQNEM-OLDAJZBBSA-N
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Description

Sah-sos1A is a peptide-based SOS1/KRAS protein interaction inhibitor . It mimics the native son of sevenless 1 (SOS1) helical domain (amino acids 929-944) with an additional Arg-Arg tag for better cell permeability .


Synthesis Analysis

Sah-sos1A is a cell-permeable hydrocarbon-stapled, α-helical peptide . It binds to wild-type and mutant KRAS at the SOS1 binding pocket in a sequence-specific manner and disrupts SOS1/KRAS interaction .


Molecular Structure Analysis

The molecular formula of Sah-sos1A is C100H159N27O28 . It has a molecular weight of 2187.5 g/mol .


Chemical Reactions Analysis

Sah-sos1A binds to wild-type and mutant KRAS (G12D, G12V, G12C, G12S, and Q61H) with nanomolar affinity . It directly and independently blocks nucleotide association .


Physical And Chemical Properties Analysis

Sah-sos1A is a solid substance . It is soluble to 1 mg/ml in water .

Scientific Research Applications

Cancer Treatment and Drug Development

Sah-sos1A: has been identified as a potent inhibitor of oncogenic KRAS, which is a common mutation in various cancers . It binds to both wild-type and mutant KRAS, disrupting its interaction with SOS1, which is crucial for its activation. This inhibition can lead to the impairment of cancer cell viability, making Sah-sos1A a promising candidate for targeted cancer therapy, particularly in tumors with KRAS mutations such as pancreatic ductal adenocarcinomas (PDAC) .

Understanding KRAS Mechanisms

Research into Sah-sos1A provides valuable insights into the biochemical pathways regulated by KRAS. By studying the inhibitory effects of Sah-sos1A on KRAS activity, scientists can better understand the role of KRAS in cellular functions like survival, proliferation, endocytosis, and motility . This knowledge is crucial for developing new strategies to combat KRAS-driven diseases.

Development of Diagnostic Tools

The specific binding of Sah-sos1A to KRAS mutants can be utilized to develop diagnostic tools that identify and quantify these mutations in cancer cells. Such tools can help in the early detection of cancers driven by KRAS mutations and monitor the efficacy of Sah-sos1A-based treatments .

Pharmacological Research

Sah-sos1A serves as a model compound for pharmacological research aimed at designing more effective KRAS inhibitors. Its ability to bind KRAS with high affinity provides a template for developing new molecules with improved pharmacokinetic properties and increased potency .

Genetic Studies

In genetic studies, Sah-sos1A can be used to dissect the genetic pathways influenced by KRAS. By inhibiting KRAS in model organisms, researchers can observe the resulting phenotypic changes, aiding in the identification of genes and pathways downstream of KRAS .

Protein Interaction Studies

Sah-sos1A’s mechanism of action involves disrupting the interaction between KRAS and SOS1. This makes it a valuable tool for studying protein-protein interactions and the effects of their disruption on cellular signaling pathways. Such studies can lead to a broader understanding of cellular signaling and communication .

Safety and Hazards

Sah-sos1A should be handled with adequate ventilation. Accessible safety shower and eye wash station should be provided. Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and suitable respirator should be used .

properties

IUPAC Name

4-[[2-[[2-[[2-[[2-[[20-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-8-(2-amino-2-oxoethyl)-5-(1-hydroxyethyl)-11,20-dimethyl-2-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[2-[(3-amino-1-carboxy-3-oxopropyl)amino]-2-oxoethyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C100H159N27O28/c1-12-55(6)78(123-75(134)52-111-82(140)68(47-59-29-19-17-20-30-59)118-88(146)69(48-60-31-21-18-22-32-60)119-84(142)63(35-28-44-109-98(106)107)114-83(141)61(112-58(9)130)34-27-43-108-97(104)105)93(151)127-100(11)41-25-16-14-13-15-24-40-99(10,126-90(148)70(49-72(102)131)120-92(150)80(57(8)129)125-89(147)67(46-54(4)5)122-96(100)155)95(154)121-66(45-53(2)3)87(145)115-62(33-23-26-42-101)86(144)124-79(56(7)128)91(149)117-65(37-39-77(137)138)85(143)116-64(36-38-76(135)136)81(139)110-51-74(133)113-71(94(152)153)50-73(103)132/h13-14,17-22,29-32,53-57,61-71,78-80,128-129H,12,15-16,23-28,33-52,101H2,1-11H3,(H2,102,131)(H2,103,132)(H,110,139)(H,111,140)(H,112,130)(H,113,133)(H,114,141)(H,115,145)(H,116,143)(H,117,149)(H,118,146)(H,119,142)(H,120,150)(H,121,154)(H,122,155)(H,123,134)(H,124,144)(H,125,147)(H,126,148)(H,127,151)(H,135,136)(H,137,138)(H,152,153)(H4,104,105,108)(H4,106,107,109)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWNCFWBZZQNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1(CCCC=CCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC(C)C)C(C)O)CC(=O)N)(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(=O)N)C(=O)O)C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C100H159N27O28
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2187.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[2-[[2-[[2-[[2-[[20-[[2-[[2-[[2-[[2-[[2-[(2-Acetamido-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-8-(2-amino-2-oxoethyl)-5-(1-hydroxyethyl)-11,20-dimethyl-2-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[2-[(3-amino-1-carboxy-3-oxopropyl)amino]-2-oxoethyl]amino]-5-oxopentanoic acid

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